molecular formula C17H16N2O5 B2965084 4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide CAS No. 1090942-37-2

4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide

Cat. No. B2965084
CAS RN: 1090942-37-2
M. Wt: 328.324
InChI Key: FEXHVGXXLLJUGF-UHFFFAOYSA-N
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Description

4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide is a chemical compound with the molecular formula C17H15NO6 . It has an average mass of 329.304 Da and a monoisotopic mass of 329.089935 Da .


Synthesis Analysis

The synthesis of benzamides, such as 4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide consists of asymmetric units of C17H15NO6 . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography .

Scientific Research Applications

Antimicrobial Activity

One of the applications mentioned in the search results is related to antimicrobial activity. A study discusses the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid , which suggests that compounds related to 4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide may have potential use in antimicrobial treatments.

Antiviral Research

Another study mentions an antiviral study of novel derivatives related to the compound . This indicates that there may be research into its use in antiviral medications or treatments.

Mechanism of Action

The mechanism of action of 4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide is not specified in the available literature. The mechanism of action for a chemical compound typically refers to its interactions with biological systems, which would require specific experimental studies to determine .

properties

IUPAC Name

4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-15-8-11(9-20)2-7-14(15)24-10-16(21)19-13-5-3-12(4-6-13)17(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXHVGXXLLJUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide

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